molecular formula C7H7NO5S B8775233 (4-Nitrophenyl)methanesulfonic acid CAS No. 53992-33-9

(4-Nitrophenyl)methanesulfonic acid

Cat. No.: B8775233
CAS No.: 53992-33-9
M. Wt: 217.20 g/mol
InChI Key: VWLGQKLHWIVCCZ-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methanesulfonic acid (CAS: 36639-50-6) is an aromatic sulfonic acid derivative characterized by a methanesulfonic acid group (-CH₂SO₃H) attached to a para-nitrophenyl ring. Its sodium salt, sodium (4-nitrophenyl)methanesulfonate, is a stable, water-soluble compound used in specialized chemical syntheses and industrial applications . The nitro group at the para position enhances the compound’s electrophilicity, making it reactive in substitution and coupling reactions.

Key properties include:

  • High water solubility (due to the sulfonic acid group), though reduced compared to methanesulfonic acid (MSA) owing to the hydrophobic nitrobenzene moiety.
  • Strong acidity, with an acidity comparable to other aryl sulfonic acids (pKa ≈ -1 to -2), though slightly weaker than MSA (pKa ≈ -1.9) due to electron-withdrawing effects of the nitro group .
  • Thermal stability, typical of sulfonic acids, enabling use in high-temperature reactions.

Properties

CAS No.

53992-33-9

Molecular Formula

C7H7NO5S

Molecular Weight

217.20 g/mol

IUPAC Name

(4-nitrophenyl)methanesulfonic acid

InChI

InChI=1S/C7H7NO5S/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H,11,12,13)

InChI Key

VWLGQKLHWIVCCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanesulfonic Acid (MSA, CH₃SO₃H)

  • Acidity : MSA is a stronger acid (pKa ≈ -1.9) than (4-nitrophenyl)methanesulfonic acid due to the absence of electron-withdrawing groups on its alkyl chain. The nitro group in the latter slightly reduces acidity .
  • Applications: MSA is widely used as a "green" catalyst in esterification, polymerization, and electroplating due to its non-oxidizing nature and biodegradability . In contrast, this compound is niche, primarily employed in organic synthesis (e.g., as a sulfonating agent or intermediate for pharmaceuticals) .
  • Environmental Impact : MSA is biodegradable and less toxic, whereas the nitro group in this compound may hinder biodegradation and increase toxicity .

Sulfuric Acid (H₂SO₄)

  • Acidity : Sulfuric acid is significantly stronger (pKa₁ ≈ -3, pKa₂ ≈ 1.99) and more corrosive. This compound offers milder acidity, reducing equipment corrosion risks .
  • Reactivity: Sulfuric acid’s oxidizing properties limit its use in redox-sensitive reactions. The nitro-substituted sulfonic acid is non-oxidizing, making it preferable for controlled syntheses .
  • Cost : Sulfuric acid is far cheaper, but this compound’s specificity justifies its use in high-value applications .

4-Nitrophenyl Triflate (CF₃SO₃C₆H₄NO₂)

  • Structure : Unlike the sulfonic acid, this is a sulfonate ester. The triflate group (CF₃SO₃-) is a superior leaving group in organic reactions compared to the sulfonic acid’s -SO₃H .
  • Applications : 4-Nitrophenyl triflate is used in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas this compound serves as a precursor or catalyst .

Benzenesulfonic Acid (C₆H₅SO₃H)

  • Acidity : Benzenesulfonic acid (pKa ≈ -2.8) is stronger than this compound due to the absence of electron-withdrawing nitro groups.
  • Solubility : Both are water-soluble, but the nitro group in the latter reduces solubility in polar solvents compared to benzene derivatives .

Table 1: Comparative Properties of Sulfonic Acids and Derivatives

Compound Acidity (pKa) Water Solubility Key Applications Environmental Profile
This compound ~-1.5 Moderate Organic synthesis, catalysts Moderate toxicity
Methanesulfonic acid (MSA) -1.9 High Electroplating, biodiesel, polymers Biodegradable, low toxicity
Sulfuric acid -3 (pKa₁) Very high Industrial catalysis, batteries Corrosive, high toxicity
Benzenesulfonic acid -2.8 High Detergents, dyes Moderate biodegradability

Q & A

Q. What are the optimal synthetic conditions for preparing (4-nitrophenyl)methanesulfonic acid derivatives via esterification?

  • Methodological Answer : The esterification process can be optimized using response surface methodology (RSM) and artificial neural networks (ANN). For example, a 3-level, 4-variable central composite design (CCD) in RSM and a 4-9-1 multilayer perceptron (MLP) network in ANN effectively model reaction parameters such as catalyst concentration, temperature, and molar ratios. These methods balance experimental efficiency with predictive accuracy, achieving >90% yield in butyl butyrate synthesis when methanesulfonic acid (MSA) is used as a catalyst .

Q. How can high-performance liquid chromatography (HPLC) be applied to quantify this compound derivatives?

  • Methodological Answer : A validated HPLC method using an external standard calibration curve can achieve precise quantification. For instance, chromatographic conditions (e.g., C18 column, mobile phase: acetonitrile/water with 0.1% formic acid, UV detection at 254 nm) enable separation and quantification of [(2-methoxyphenyl)amino]methanesulfonic acid with a linear range of 0.1–100 μg/mL, accuracy >98%, and precision RSD <2% .

Advanced Research Questions

Q. How do theoretical and experimental studies resolve discrepancies in understanding this compound’s role in atmospheric particle formation?

  • Methodological Answer : Combined density functional theory (DFT) calculations and mass spectrometry experiments clarify interactions between methanesulfonic acid (MSA), amines (e.g., methylamine), and water. For example, molecular dynamics simulations reveal that MSA forms stable ion pairs with NH₃ and CH₃NH₂ at air-water interfaces, enhancing nucleation rates. Experimental studies using flow reactors confirm cluster growth dynamics, with particle sizes <20 nm observed under controlled humidity .

Q. What experimental strategies mitigate contradictions in bioactivity data for sulfonic acid derivatives?

  • Methodological Answer : (i) Assay Optimization : Use methanesulfonic acid (MSA) in colorimetric assays to stabilize chromophores (e.g., for lipid peroxidation products like malondialdehyde), ensuring pH and temperature control to minimize interference from endogenous inhibitors . (ii) Synthetic Standards : Address quantification challenges by synthesizing purified reference standards (e.g., chlorinated/brominated MSA derivatives) for LC-MS/MS calibration, enabling accurate environmental monitoring despite matrix effects .

Q. How can electrodeposition parameters be tuned to enhance the stability of MSA-based PbO₂ electrodes?

  • Methodological Answer : Key parameters include lead(II) methanesulfonate concentration (0.1–0.5 M), current density (10–50 mA/cm²), and temperature (20–60°C). Optimal conditions (e.g., 0.3 M Pb²⁺, 30 mA/cm², 40°C) yield dense, crack-free PbO₂ coatings with improved electrochemical stability for applications in wastewater treatment .

Data Analysis and Interpretation

Q. What statistical approaches reconcile conflicting results in sulfonic acid reactivity studies?

  • Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies confounding variables (e.g., solvent polarity, steric effects) in nucleophilic substitution reactions. For example, MSA’s sulfonic group exhibits higher electrophilicity in polar aprotic solvents (ε > 15), validated via Hammett substituent constants (σ⁺ = +0.78 for 4-nitrophenyl groups) .

Q. How do mechanistic studies differentiate MSA’s catalytic behavior in organic vs. aqueous systems?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and ¹H NMR spectroscopy reveal that MSA acts as a Brønsted acid catalyst in esterification (kₐq/kₐq-D₂O ≈ 3.2), whereas in aqueous systems, it participates in hydrogen-bonding networks, altering reaction pathways (e.g., favoring SN1 over SN2 mechanisms) .

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